molecular formula C12H9F3N2O2 B1339115 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid CAS No. 752222-88-1

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1339115
M. Wt: 270.21 g/mol
InChI Key: UBZZBQIXYQZVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of significant interest due to their diverse biological activities. The papers provided detail various synthetic routes and characterizations of pyrazole compounds. For instance, an effective route for the direct synthesis of substituted pyrazole through a 3+2 annulation method is described, where (E)-ethyl 2-benzylidene-3-oxobutanoate is prepared from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . Another paper reports the synthesis of 1H-pyrazole-4-carboxylic acid from ethyl cyanoacetate and triethyl orthoformate through Claisen condensation, cyclization, deamination, and hydrolysis reactions, achieving a yield increase from 70% to 97.1% .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of pyrazole derivatives. The papers discuss the crystallization of various pyrazole compounds in different crystal systems and space groups, revealing details such as dihedral angles and conformation . For example, one compound crystallized in the triclinic crystal system with a dihedral angle of 65.84(1)° between the pyrazole and thiophene rings . Another study used single-crystal X-ray diffraction to confirm the 3D molecular structure of a novel pyrazole derivative .

Chemical Reactions Analysis

The papers describe several chemical reactions involving pyrazole derivatives. Reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates lead to the formation of novel N-substituted pyrazole-3-carboxamides and other derivatives . Cyclocondensation reactions of pyrazole compounds with phenylhydrazine or hydrazine hydrate are also reported, resulting in the formation of pyrazolo[3,4-d]pyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic methods such as FT-IR, NMR, MS, and UV-visible spectra . Theoretical calculations, including density functional theory (DFT) and Hartree–Fock (HF) methods, are employed to predict vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, which are then compared with experimental data . The thermal stability and decomposition of these compounds are studied using thermogravimetric analysis .

Case Studies

Several case studies are presented in the papers, where the synthesized pyrazole derivatives are evaluated for their potential applications. For instance, one compound was evaluated in vitro for its antioxidant susceptibilities through DPPH and hydroxyl radical scavenging methods . Another study discusses the nonlinear optical properties of a pyrazole derivative based on polarizability and hyperpolarizability values .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 1H-pyrazole-3-carboxylic acid, which is structurally related to 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid, has been involved in reactions with various hydroxylamines and carbazates to form novel N-substituted pyrazole carboxamides and carboxylates (Korkusuz & Yıldırım, 2010). These reactions are significant in the synthesis of diverse pyrazole derivatives with potential applications in various fields.

  • An improved synthesis method for 1H-pyrazole-4-carboxylic acid was developed, which increased the yield from 70% to 97.1% (Dong, 2011). This shows the growing interest in optimizing the synthesis processes for pyrazole derivatives due to their importance in scientific research.

Applications in Material Science

  • N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, similar in structure to the target compound, have been synthesized and studied for their optical nonlinearity (Chandrakantha et al., 2013). This indicates potential applications in optical materials and photonics.

Applications in Pharmaceutical Chemistry

  • The synthesis of pyrazole derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, which shares a core structure with the compound , was carried out, showing its relevance in the development of new pharmaceutical compounds (Kasımoğulları & Arslan, 2010).

Catalysis and Organic Synthesis

  • Pyrazole-3/5-carboxylic acids, closely related to the target compound, have been synthesized from trifluoromethylpyrazoles. This synthesis pathway is notable for producing carboxylic acids that are otherwise difficult to prepare, indicating their importance in organic synthesis and catalysis (Ermolenko, Guillou, & Janin, 2013).

Safety And Hazards

While specific safety and hazard data for this compound are not available, compounds containing trifluoromethyl groups can be hazardous. They may cause skin and eye irritation, and they may be harmful if inhaled or swallowed .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, given the known utility of pyrazole derivatives and trifluoromethyl groups in these areas . Further studies could also aim to fully characterize its physical and chemical properties, and to develop safe and efficient methods for its synthesis.

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-2-8(4-10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZZBQIXYQZVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467533
Record name 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid

CAS RN

752222-88-1
Record name 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=752222-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl pyrazole-4-carboxylate is reacted with 1-(bromomethyl)-3-(trifluoromethyl)benzene in acetone in the presence of potassium carbonate. The product, ethyl 1-{[3-(trifluoromethyl)phenyl]methyl}pyrazole-4-carboxylate, is then hydrolyzed with potassium hydroxide in methanol, to provide 1-{[3-(trifluoromethyl)phenyl]methyl}pyrazole-4-carboxylic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid

Citations

For This Compound
3
Citations
S Federico, S Redenti, M Sturlese, A Ciancetta… - PLoS …, 2015 - journals.plos.org
A new series of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) derivatives has been developed in order to explore their affinity and selectivity profile at the four adenosine receptor …
Number of citations: 6 journals.plos.org
RV Kalla, E Elzein, T Perry, X Li, V Palle… - Journal of medicinal …, 2006 - ACS Publications
Adenosine has been suggested to induce bronchial hyperresponsiveness in asthmatics, which is believed to be an A 2B adenosine receptor (AdoR) mediated pathway. We hypothesize …
Number of citations: 80 0-pubs-acs-org.brum.beds.ac.uk
DY Donna, W Lin, BM Forman, T Chen - Bioorganic & medicinal chemistry, 2014 - Elsevier
Farnesoid X receptor (FXR, NRIH4) plays a major role in the control of cholesterol metabolism. This suggests that antagonizing the transcriptional activity of FXR is a potential means to …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.